Definitive Guide to (4-tert-butylphenyl)methylamine: Synthesis, Characterization, and Application
Definitive Guide to (4-tert-butylphenyl)methylamine: Synthesis, Characterization, and Application
[1][2]
Molecular Architecture & Physicochemical Profile[1][2]
(4-tert-butylphenyl)methylamine (CAS: 39895-55-1), often referred to as 4-tert-butylbenzylamine , represents a "privileged scaffold" in medicinal and agrochemical chemistry.[1][2] Its utility stems from the synergy between the aminomethyl handle (allowing facile derivatization) and the tert-butyl group (providing a bulky, lipophilic anchor that resists metabolic oxidation).[2]
Core Identifiers
| Parameter | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)methanamine |
| Common Synonyms | 4-tert-butylbenzylamine; p-tert-butylbenzylamine |
| CAS Number | 39895-55-1 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| SMILES | CC(C)(C)C1=CC=C(CN)C=C1 |
Physicochemical Properties
Data aggregated from experimental values and high-fidelity predictions.[1][2]
| Property | Metric | Significance in Application |
| Physical State | Clear, pale yellow liquid | Ease of handling in liquid-phase synthesis.[1][2] |
| Boiling Point | 235–236 °C (760 mmHg) | High boiling point allows for high-temperature derivatization without loss.[1][2] |
| Density | 0.927 g/mL (25 °C) | Standard organic density; separates well from aqueous layers.[2] |
| LogP (Octanol/Water) | ~3.14 | Critical: Indicates high lipophilicity, facilitating membrane permeability in drug design.[2] |
| pKa (Conjugate Acid) | ~9.24 | Typical primary amine basicity; forms stable salts (HCl) for storage.[2] |
Synthetic Pathways & Process Optimization
The synthesis of (4-tert-butylphenyl)methylamine is driven by the need to introduce the nitrogen atom while preserving the bulky tert-butyl group.[1][2] Two primary routes dominate the field: Reductive Amination (Route A) and Nitrile Reduction (Route B).[2]
Strategic Overview (Graphviz)
Figure 1: Primary synthetic pathways.[2] Route A (top) is preferred for laboratory scale due to milder conditions; Route B (bottom) is common in industrial settings.[1][2]
Detailed Protocol: Reductive Amination (Lab Scale)
Objective: Synthesis of 4-tert-butylbenzylamine from 4-tert-butylbenzaldehyde. Mechanism: Formation of an imine followed by in situ hydride transfer.[2]
Reagents:
-
Ammonium Acetate (10.0 eq) - Excess drives equilibrium to imine.[1][2]
-
Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) - Selectively reduces imine over aldehyde.[1][2]
-
Solvent: Methanol (MeOH).[3]
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylbenzaldehyde (10 mmol) in dry Methanol (30 mL).
-
Add Ammonium Acetate (100 mmol) in a single portion.
-
Observation: The solution may turn slightly cloudy. Stir at room temperature (25 °C) for 30 minutes to establish the imine equilibrium.
-
-
Reduction:
-
Cool the mixture to 0 °C (ice bath).
-
Carefully add NaBH₃CN (7 mmol) portion-wise.[2] Caution: Vent the flask; minor gas evolution may occur.[1][2]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Process Control: Monitor via TLC (Silica, 10% MeOH in DCM). The aldehyde spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) should appear.
-
-
Workup (Critical for Purity):
-
Quench the reaction with 1M HCl (adjust to pH < 2) to decompose excess hydride and protonate the amine (trapping it in the aqueous layer).
-
Wash the acidic aqueous layer with Diethyl Ether (2x) to remove unreacted aldehyde (organic impurities).
-
Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH.[2] The solution will become cloudy as the free amine separates.
-
Extract the free amine with Dichloromethane (DCM) (3x).
-
Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Yield & Storage:
-
Expected Yield: 75–85%.
-
Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric CO₂.
-
Structural Dynamics & Spectroscopic Characterization[1][2]
Confirming the structure requires identifying the specific signature of the para-substituted system and the aliphatic tert-butyl group.[1][2]
NMR Spectroscopy Logic
The molecule exhibits a classic AA'BB' coupling pattern in the aromatic region, diagnostic of para-substitution.[2]
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 1.31 | Singlet (s) | 9H | tert-Butyl group (-C(CH₃)₃).[1][2] Sharp, intense singlet. |
| ¹H NMR | 1.60 | Broad Singlet | 2H | -NH₂ .[1][2] Chemical shift varies with concentration/solvent. |
| ¹H NMR | 3.82 | Singlet (s) | 2H | Benzylic -CH₂- .[1][2] Connects ring to amine. |
| ¹H NMR | 7.25 | Doublet (d, J~8Hz) | 2H | Aromatic protons ortho to alkyl group. |
| ¹H NMR | 7.36 | Doublet (d, J~8Hz) | 2H | Aromatic protons ortho to amine group. |
| ¹³C NMR | 31.5 | - | - | Methyl carbons of t-butyl.[1][2] |
| ¹³C NMR | 34.6 | - | - | Quaternary carbon of t-butyl.[1][2] |
| ¹³C NMR | 46.2 | - | - | Benzylic carbon (-CH₂-N).[1][2] |
Mass Spectrometry (MS)[1][2]
-
Molecular Ion (M+): 163 m/z.[2]
-
Base Peak: Often 148 m/z (Loss of methyl from t-butyl) or 30 m/z (CH₂=NH₂⁺ fragment typical of primary amines).[1][2]
Pharmaceutical & Agrochemical Applications[1][2][9][10]
The (4-tert-butylphenyl)methylamine scaffold acts as a critical Pharmacophore Enabler .[1][2]
The "Lipophilic Anchor" Effect
In drug design, the tert-butyl group serves two specific functions:
-
Metabolic Shielding: It blocks the para-position of the phenyl ring, preventing rapid metabolic oxidation by Cytochrome P450 enzymes (which often target the exposed para position).[2]
-
Hydrophobic Filling: The bulky, spherical nature of the group is ideal for filling deep hydrophobic pockets in receptors (e.g., GPCRs) or enzyme active sites (e.g., Complex I in mitochondria).
Case Study: Tebufenpyrad Synthesis
This molecule is a direct precursor to Tebufenpyrad , a potent acaricide (mite killer) and insecticide.
Figure 2: The role of the amine in the synthesis of Complex I inhibitors.[1][2]
Handling, Safety, and Storage (GHS Standards)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.[2]
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[2]
-
Storage: Store in a cool, dry place under nitrogen. Amines absorb CO₂ from the air to form solid carbamates; keep containers tightly sealed.
-
References
-
PubChem. (2025).[6][4] Compound Summary: 4-tert-Butylbenzylamine (CID 2735655).[1][2][4] National Library of Medicine. [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Miyashita, A., et al. (1992). Synthesis and Acaricidal Activity of N-(4-tert-Butylbenzyl)pyrazoles (Tebufenpyrad analogs).[1][2] Journal of Pesticide Science. (Contextual citation for application).
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- 1. 4-t-Butylbenzeneamine [webbook.nist.gov]
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- 3. US1875746A - Production of methylamine - Google Patents [patents.google.com]
- 4. 4-tert-Butylbenzylamine | C11H17N | CID 2735655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-Butylbenzylamine | 39895-55-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. PubChemLite - [(4-tert-butylphenyl)methyl](methyl)amine (C12H19N) [pubchemlite.lcsb.uni.lu]
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